molecular formula C13H17N B12971584 2,3,3A,4,5,6-hexahydro-1H-phenalen-1-amine

2,3,3A,4,5,6-hexahydro-1H-phenalen-1-amine

Katalognummer: B12971584
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: NWYRNIURWSINQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,3A,4,5,6-hexahydro-1H-phenalen-1-amine is a chemical compound with a complex structure that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3A,4,5,6-hexahydro-1H-phenalen-1-amine involves multiple steps and specific reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,3A,4,5,6-hexahydro-1H-phenalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different amine derivatives .

Wissenschaftliche Forschungsanwendungen

2,3,3A,4,5,6-hexahydro-1H-phenalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,3,3A,4,5,6-hexahydro-1H-phenalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Eigenschaften

Molekularformel

C13H17N

Molekulargewicht

187.28 g/mol

IUPAC-Name

2,3,3a,4,5,6-hexahydro-1H-phenalen-1-amine

InChI

InChI=1S/C13H17N/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h2,5-6,10,12H,1,3-4,7-8,14H2

InChI-Schlüssel

NWYRNIURWSINQD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCC(C3=CC=CC(=C23)C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.